molecular formula C13H9ClN6 B13853680 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine

6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B13853680
M. Wt: 284.70 g/mol
InChI Key: TYMARNYTBHLIPC-UHFFFAOYSA-N
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Description

6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both indazole and pyrazolopyrimidine moieties. These structural motifs are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of chlorine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, might be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: Chlorine or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds with different biological activities .

Scientific Research Applications

6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound might inhibit the activity of certain kinases, leading to the modulation of signaling pathways that control cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine apart is its unique combination of indazole and pyrazolopyrimidine rings, along with the presence of chlorine and methyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H9ClN6/c1-20-12-9(6-16-20)11(17-13(14)18-12)7-3-2-4-10-8(7)5-15-19-10/h2-6H,1H3,(H,15,19)

InChI Key

TYMARNYTBHLIPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)C3=C4C=NNC4=CC=C3)Cl

Origin of Product

United States

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